molecular formula C18H26O2SSi B14298816 3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one CAS No. 119704-09-5

3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one

Cat. No.: B14298816
CAS No.: 119704-09-5
M. Wt: 334.5 g/mol
InChI Key: FWPAZCZRBVFEOP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring . The phenylsulfanyl group can be introduced via nucleophilic substitution reactions, while the trimethylsilyl group is often added using trimethylsilylating agents such as trimethylsilyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohols.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with cellular proteins, affecting their function and leading to biological effects. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective modifications of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

119704-09-5

Molecular Formula

C18H26O2SSi

Molecular Weight

334.5 g/mol

IUPAC Name

3-[phenylsulfanyl(trimethylsilyl)methyl]-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one

InChI

InChI=1S/C18H26O2SSi/c1-22(2,3)18(21-13-9-5-4-6-10-13)16-14-11-7-8-12-15(14)20-17(16)19/h4-6,9-10,14-16,18H,7-8,11-12H2,1-3H3

InChI Key

FWPAZCZRBVFEOP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C1C2CCCCC2OC1=O)SC3=CC=CC=C3

Origin of Product

United States

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